Home > Products > Screening Compounds P18849 > Sh-053-r-ch3-2'f
Sh-053-r-ch3-2'f - 872874-14-1

Sh-053-r-ch3-2'f

Catalog Number: EVT-255045
CAS Number: 872874-14-1
Molecular Formula: C23H18FN3O2
Molecular Weight: 387.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Selective agonist of GABAA receptors α5 subunit; High Quality Biochemicals for Research Uses
Classification and Source

This compound is classified as a positive allosteric modulator of GABA_A receptors. It has been studied for its ability to selectively bind to specific subtypes of these receptors, which are crucial in mediating the effects of neurotransmitters in the central nervous system. The compound's unique structure allows it to maintain efficacy while minimizing adverse effects, making it a candidate for further research in therapeutic applications aimed at anxiety and related disorders .

Synthesis Analysis

The synthesis of SH-053-R-CH3-2'F involves several key steps that leverage established organic chemistry techniques. The compound is synthesized through a multi-step process that typically includes:

  1. Formation of the Core Structure: The synthesis begins with the creation of the imidazo[1,5-a][1,4]benzodiazepine core, which serves as the backbone for further modifications.
  2. Introduction of Functional Groups: Specific functional groups, including ethynyl and fluorophenyl moieties, are introduced to enhance selectivity and binding affinity at the GABA_A receptor sites.
  3. Final Modifications: The final steps often involve esterification reactions to form the carboxylate ester, which is critical for the compound's activity.

The detailed synthetic route can be optimized based on parameters such as reaction temperature, solvent choice, and catalyst use to improve yield and purity .

Molecular Structure Analysis

The molecular formula for SH-053-R-CH3-2'F is C23H18FN3O2, with a molar mass of approximately 387.414 g/mol. The structural features include:

  • Core Structure: The compound features a fused ring system characteristic of benzodiazepines.
  • Functional Groups: It contains an ethynyl group and a fluorinated phenyl group, which contribute to its selectivity for the α5 subtype of GABA_A receptors.

The 3D conformation and spatial arrangement of atoms play a crucial role in its binding affinity and biological activity. In silico docking studies suggest that variations in substituents can significantly influence receptor interactions and pharmacodynamics .

Chemical Reactions Analysis

SH-053-R-CH3-2'F participates in various chemical reactions typical for benzodiazepine derivatives:

  1. Binding Interactions: Upon administration, it interacts with GABA_A receptors, facilitating chloride ion influx through these channels, leading to hyperpolarization of neurons.
  2. Metabolic Reactions: The compound undergoes metabolic transformations primarily in the liver, where cytochrome P450 enzymes may modify its structure, affecting its pharmacokinetics.

Understanding these reactions is essential for predicting both therapeutic effects and potential side effects during drug development .

Mechanism of Action

The mechanism by which SH-053-R-CH3-2'F exerts its effects involves:

  1. Selective Binding: It selectively binds to the α5 subtype of GABA_A receptors with high affinity, enhancing GABAergic transmission.
  2. Positive Allosteric Modulation: By modulating receptor activity rather than acting as a full agonist, it produces anxiolytic effects while minimizing sedation and motor impairment.

This selective action allows researchers to explore its potential as a therapeutic agent that can alleviate anxiety without significant cognitive side effects .

Physical and Chemical Properties Analysis

Key physical and chemical properties include:

These properties are crucial for formulation development and determining appropriate routes of administration in clinical settings .

Applications

SH-053-R-CH3-2'F holds promise in various scientific applications:

  1. Neuroscience Research: Its selective action on GABA_A receptors makes it an important tool for studying anxiety mechanisms and developing new anxiolytics.
  2. Pharmacological Studies: The compound serves as a model for investigating receptor subtype selectivity and developing drugs with tailored pharmacological profiles.
  3. Therapeutic Development: Potential use in clinical settings for treating anxiety disorders while minimizing adverse effects associated with traditional benzodiazepines.

Research continues to explore its efficacy and safety profile in preclinical models before advancing to clinical trials .

Introduction to SH-053-R-CH3-2′F in the Context of Benzodiazepine Research

Historical Development of Subtype-Selective GABAA Receptor Modulators

The quest for subtype-selective benzodiazepines represents a pivotal shift in GABAA receptor pharmacology. Traditional benzodiazepines like diazepam non-selectively modulate α1, α2, α3, and α5 subunit-containing GABAA receptors, leading to bundled effects—anxiolysis alongside sedation, ataxia, and cognitive impairment [6]. This limitation drove the development of compounds with refined receptor subtype specificity, enabled by advanced molecular techniques such as "knock-in" point mutations that rendered specific GABAA receptor subunits insensitive to modulation [3]. Early candidates like zolpidem (α1-preferring) validated the concept of partial subtype selectivity but failed to fully dissociate therapeutic and adverse effects. The SH-053 series emerged from systematic structure-activity relationship (SAR) studies aimed at synthesizing ligands with enhanced selectivity for non-α1 subunits, particularly α5, which is concentrated in the hippocampus and associated with cognitive functions [6]. SH-053-R-CH3-2′F was engineered during this phase, leveraging stereochemistry and halogen substitutions to optimize binding.

Table 1: Evolution of Key Subtype-Selective GABAA Receptor Ligands

CompoundPrimary TargetFunctional SelectivityKey Advancement
Diazepamα1,α2,α3,α5Non-selective agonistReference ligand for broad activity
Zolpidemα1Moderate α1-selectivityProof-of-concept for subtype differentiation
SH-053-S-CH3-2′Fα2,α3,α5Functional agonist (α5-sparing)Reduced α1 activity; anxiolytic without sedation
SH-053-R-CH3-2′Fα5High-efficacy α5 agonistProbed α5 roles in cognition/sedation
MP-III-022α5Improved α5-selectivity (amide)Enhanced pharmacokinetics and efficacy

Rationale for Targeting α5-Containing GABAA Receptor Subtypes

The α5 subunit-containing GABAA receptors (α5βγ2) localize predominantly to extrasynaptic sites in the hippocampus and cortex, where they regulate tonic inhibition and synaptic plasticity [5]. Genetic and pharmacological studies identified α5 as critical for:

  • Cognitive Processes: α5 inverse agonists (e.g., PWZ-029) enhance memory but induce convulsions, while α5 agonists like SH-053-R-CH3-2′F impair passive avoidance learning, confirming α5’s role in memory consolidation [3].
  • Neuropsychiatric Pathologies: Reduced GABAergic tone in α5 pathways links to hyperactivity in schizophrenia and autism spectrum disorders (ASD). SH-053-R-CH3-2′F rescues social and cognitive deficits in rodent ASD models by restoring excitatory-inhibitory balance [5].
  • Sedation Modulation: Contrary to initial hypotheses, α5 receptors contribute to benzodiazepine-induced sedation. SH-053-R-CH3-2′F (30 mg/kg) reduces locomotor activity in rodents without inducing ataxia, implicating α5 in sedation distinct from motor impairment [3] [6].

SH-053-R-CH3-2′F as a Case Study in Receptor Subtype Specificity

SH-053-R-CH3-2′F ((R)-8-ethynyl-6-(2-fluorophenyl)-4-methyl-4H-2,5,10b-triaza-benzo[e]azulene-3-carboxylic acid ethyl ester; C23H18FN3O2, MW: 387.4 g/mol) exemplifies precision in receptor pharmacology . Its design incorporates three strategic elements:

  • Chiral Methyl Group: The (R)-configuration at the C4 position disfavors binding to α1/α2/α3 subtypes while enhancing α5 affinity. Docking studies show the (R)-methyl group avoids steric clashes with γ2Tyr58 in α5βγ2 receptors—a key determinant of subtype selectivity [7].
  • Ethynyl Moiety: At the C8 position, this group increases binding affinity and slows metabolism, extending in vivo activity.
  • Ortho-Fluorophenyl Group: The fluorine atom at the 2′ position of the pendant phenyl ring optimizes hydrophobic interactions within the benzodiazepine binding pocket [6].

Functionally, SH-053-R-CH3-2′F exhibits >100-fold selectivity for α5 over α1 receptors in electrophysiology studies (EC50: α5 = 98 nM vs. α1 > 10,000 nM) [6]. Unlike classical benzodiazepines, it potentiates GABA-evoked currents exclusively at α5βγ2 receptors without significant effects at α1/α2/α3 subtypes. This precision enabled researchers to dissect α5-specific effects: attenuation of cognitive tasks without motor side effects [3] [5].

Table 2: Key Research Findings for SH-053-R-CH3-2′F

Study ModelDose/RoutePrimary OutcomeMechanistic Insight
Rat elevated plus maze30 mg/kg i.p.No anxiolytic effectConfirms lack of α2/α3 modulation
Rat spontaneous locomotion30 mg/kg i.p.Reduced activity (↓40% vs. control)Implicates α5 in sedation
Rotarod test (rats)≤30 mg/kg i.p.No ataxiaAbsence of α1-mediated motor impairment
VPA-induced ASD model (rats)10 mg/kg i.p.Reversed social/cognitive deficitsRestored hippocampal inhibition
In vitro GABA currents100–300 nMPotentiated α5βγ2 responses (↑250% max.)Validated α5-specific efficacy

Properties

CAS Number

872874-14-1

Product Name

Sh-053-r-ch3-2'f

IUPAC Name

ethyl (4R)-8-ethynyl-6-(2-fluorophenyl)-4-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate

Molecular Formula

C23H18FN3O2

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C23H18FN3O2/c1-4-15-10-11-19-17(12-15)20(16-8-6-7-9-18(16)24)26-14(3)22-21(23(28)29-5-2)25-13-27(19)22/h1,6-14H,5H2,2-3H3/t14-/m1/s1

InChI Key

NGYKELBMVXBFSM-CQSZACIVSA-N

SMILES

CCOC(=O)C1=C2C(N=C(C3=C(N2C=N1)C=CC(=C3)C#C)C4=CC=CC=C4F)C

Synonyms

(4R)-8-Ethynyl-6-(2-fluorophenyl)-4-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate

Canonical SMILES

CCOC(=O)C1=C2C(N=C(C3=C(N2C=N1)C=CC(=C3)C#C)C4=CC=CC=C4F)C

Isomeric SMILES

CCOC(=O)C1=C2[C@H](N=C(C3=C(N2C=N1)C=CC(=C3)C#C)C4=CC=CC=C4F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.